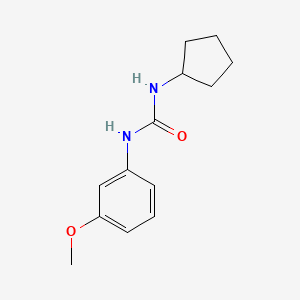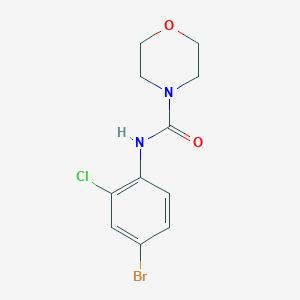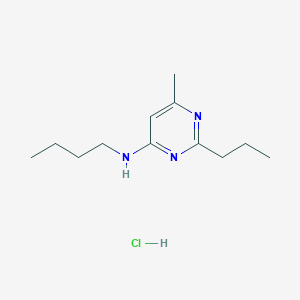![molecular formula C17H23BrN2O3 B5359425 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTP is a piperidinecarboxamide derivative that is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
作用機序
The exact mechanism of action of 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in inflammation, tumor growth, and viral replication. This compound has also been found to have an effect on the central nervous system, although the exact mechanism of action is not yet known.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in various studies. It has been shown to reduce inflammation in animal models of inflammatory diseases. This compound has also been found to inhibit tumor growth in various cancer cell lines. Additionally, this compound has been found to have antiviral activity against several viruses, including influenza A virus and hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its potential to provide insights into the mechanisms of various diseases and conditions. This compound has been found to have significant effects in various animal models of disease, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several potential future directions for research on 1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, including neurological disorders and cancer. Another direction is to explore its potential applications in the field of agriculture as a pesticide. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential side effects.
合成法
1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through a multi-step process starting from 4-bromo-2,3,5-trimethylphenol. The first step involves the protection of the hydroxyl group of the phenol with tert-butyldimethylsilyl chloride to form the corresponding silyl ether. The silyl ether is then treated with sodium hydride to form the corresponding sodium salt, which is then reacted with 4-chlorobutyryl chloride to form the corresponding ester. The ester is then reduced with sodium borohydride to form the corresponding alcohol, which is then reacted with piperidine and acetic anhydride to form this compound.
科学的研究の応用
1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have potential applications in the field of agriculture as a pesticide.
特性
IUPAC Name |
1-[2-(4-bromo-2,3,5-trimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-10-8-14(11(2)12(3)16(10)18)23-9-15(21)20-6-4-13(5-7-20)17(19)22/h8,13H,4-7,9H2,1-3H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTPHXWWUCWTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)


![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)
![3-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5359380.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)

![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)
